Benzo[d]isothiazole-7-carboxylic acid
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Overview
Description
“Benzo[d]isothiazole-7-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as benzoisothiazoles . It has a molecular formula of C8H5NO2S . The compound is often used in research and development .
Synthesis Analysis
The synthesis of benzo[d]isothiazoles often employs nitrogen and sulfur pre-functionalized phenyl rings as building blocks . An example is an oxidative N-S bond formation starting from the ortho-amidoarylthiols using a catalytic amount of KBr . This reaction occurs under an oxygen atmosphere .
Molecular Structure Analysis
The molecular structure of “Benzo[d]isothiazole-7-carboxylic acid” consists of a benzene ring fused to an isothiazole ring . The InChI code for the compound is 1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H, (H,10,11) .
Chemical Reactions Analysis
The chemical reactions of benzo[d]isothiazoles are diverse. For instance, the compound can undergo ring metalation, lateral metalation, and can be utilized in transition metal-catalyzed coupling reactions .
Scientific Research Applications
Synthesis of Novel Heterocyclic Architectures
Benzo[d]isothiazole-7-carboxylic acid serves as a precursor in the synthesis of novel heterocyclic architectures. The unique properties of the isothiazole ring, with two electronegative heteroatoms in a 1,2-relationship, make it a valuable scaffold for developing new chemical entities .
Medicinal Chemistry and Drug Design
In medicinal chemistry, Benzo[d]isothiazole derivatives exhibit a wide range of biological activities. They are explored for their potential as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and neuroprotective agents. The benzoisothiazole core is often incorporated into molecules designed to modulate biological targets .
Green Chemistry Applications
The compound is used in green chemistry approaches for synthesizing benzothiazole compounds. These methods emphasize the use of less hazardous substances and aim to reduce the environmental impact of chemical synthesis .
Development of Imaging Reagents
Due to its fluorescent properties, Benzo[d]isothiazole-7-carboxylic acid and its derivatives are used in the development of imaging reagents. These compounds can be used for various bioimaging applications to visualize biological processes .
Synthesis of Vulcanization Accelerators
The benzoisothiazole structure is utilized in the synthesis of vulcanization accelerators. These are essential in the manufacturing of rubber products, improving the efficiency and quality of the vulcanization process .
Antifouling Applications
Derivatives of Benzo[d]isothiazole-7-carboxylic acid have been studied for their antifouling properties. They prevent the attachment of marine organisms to surfaces, which is crucial for maintaining the integrity of marine structures and vessels .
Enzyme Inhibition Studies
Researchers explore the use of Benzo[d]isothiazole-7-carboxylic acid in enzyme inhibition studies. Its derivatives can act as inhibitors for various enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .
Electroluminescent Devices
The electronic properties of Benzo[d]isothiazole-7-carboxylic acid make it suitable for use in electroluminescent devices. These devices are used in display technologies and lighting applications, benefiting from the compound’s luminescent characteristics .
Mechanism of Action
Target of Action
Benzo[d]isothiazole-7-carboxylic acid is a derivative of the thiazole ring, which has been found in many potent biologically active compounds Thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
They interact with their targets, leading to various changes that contribute to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Biochemical Pathways
Thiazole derivatives are known to influence multiple biological targets and pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
properties
IUPAC Name |
1,2-benzothiazole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDWXMKSIIWHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isothiazole-7-carboxylic acid | |
CAS RN |
1260382-80-6 |
Source
|
Record name | 1,2-benzothiazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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